2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide
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Description
2-(4-Nitro-1H-pyrazol-1-yl)butanehydrazide, also known as 2-(4-Nitro-pyrazol-1-yl)-butyric acid hydrazide, is a useful research chemical . It has a molecular weight of 213.19 and a molecular formula of C7H11N5O3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: CCC(C(=O)NN)N1C=C(C=N1)N+[O-] and the InChI string: InChI=1S/C7H11N5O3/c1-2-6(7(13)10-8)11-4-5(3-9-11)12(14)15/h3-4,6H,2,8H2,1H3,(H,10,13) .Physical and Chemical Properties Analysis
The compound has a boiling point of 465.2±25.0 ℃ at 760 mmHg and a density of 1.6±0.1 g/cm3 . It has a complexity of 254 and a topological polar surface area of 119 . The compound is canonicalized and has one covalently-bonded unit . It has 5 hydrogen bond acceptors and 2 hydrogen bond donors .Scientific Research Applications
Synthesis of Novel Derivatives
A significant application of 2-(4-Nitro-pyrazol-1-yl)-propionic acid hydrazide is in the synthesis of novel heterocyclic compounds. For instance, Žirgulevičiūtė et al. (2015) conducted a study where various derivatives, including pyrazole, pyrrole, and triazine derivatives, were synthesized using similar compounds. The derivatives exhibited promising antibacterial activity, particularly 1-(4-hydroxyphenyl)-N¢-[(5-nitrothiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbo-hydrazide, demonstrating the highest antibacterial activity (Ž. Žirgulevičiūtė et al., 2015).
Formation of Pyrazole Derivatives
Takagi et al. (1987) explored the reaction of 2-methyl-3-nitrochromone with acid hydrazides leading to the formation of pyrazole derivatives. These compounds, upon reduction, yielded corresponding amino derivatives, indicating potential applications in various chemical processes (Takagi et al., 1987).
Heterocyclic Synthesis
In the field of heterocyclic synthesis, Ismaeil (2022) highlighted the use of hydrazide for the preparation of pyrazole during reactions with ethyl acetoacetate. This showcases the versatility of hydrazide compounds in synthesizing a variety of heterocyclic structures (E. I. Ismaeil, 2022).
Antibacterial Applications
Several studies have also indicated the potential antibacterial applications of compounds synthesized from hydrazide derivatives. For instance, Wujec et al. (2009) explored the antibacterial activity of compounds derived from the hydrazide of (4-nitroimidazol-1-yl)acetic acid. Their findings highlight the potential of these compounds in developing new antibacterial agents (M. Wujec et al., 2009).
Antitumor Activity
Moreover, compounds synthesized from acid hydrazide derivatives have been evaluated for their antitumor activity. Ramadan et al. (2020) synthesized pyrrolone derivatives from pyrazolyl-2(3H)-furanone, which showed significant potency against human carcinoma cell lines, indicating potential applications in cancer research (S. K. Ramadan et al., 2020).
Properties
IUPAC Name |
2-(4-nitropyrazol-1-yl)propanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O3/c1-4(6(12)9-7)10-3-5(2-8-10)11(13)14/h2-4H,7H2,1H3,(H,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSPBMYSYIOKHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)N1C=C(C=N1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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